molecular formula C13H19N3O B11818063 N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide

N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide

Cat. No.: B11818063
M. Wt: 233.31 g/mol
InChI Key: ZMRUAZCHUPKHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by a hydroxyamidine group (-C(=NOH)NH₂) attached to a benzene ring substituted with a 2-methylpiperidin-1-yl moiety at the ortho position. This compound belongs to a broader class of amidoxime derivatives, which are known for their diverse biological activities, including enzyme inhibition and interactions with nucleic acids.

Properties

IUPAC Name

N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-6-4-5-9-16(10)12-8-3-2-7-11(12)13(14)15-17/h2-3,7-8,10,17H,4-6,9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUAZCHUPKHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=CC=C2C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Method :

  • Starting material : 2-Fluorobenzonitrile or 2-chlorobenzonitrile.

  • Reagents : 2-Methylpiperidine, base (e.g., K₂CO₃, NaH).

  • Conditions : Polar aprotic solvent (DMF, DMSO) at 80–120°C for 12–24 hours.

Example :

ComponentQuantityRole
2-Chlorobenzonitrile1.0 equiv.Electrophile
2-Methylpiperidine1.2 equiv.Nucleophile
K₂CO₃2.0 equiv.Base
DMF10 mL/mmolSolvent

Yield : 70–85%.
Mechanism : Base deprotonates piperidine, enabling nucleophilic attack on the activated aromatic ring.

Transition Metal-Catalyzed Coupling

Method :

  • Catalyst : Pd(OAc)₂, Xantphos.

  • Conditions : Buchwald-Hartwig amination of 2-bromobenzonitrile with 2-methylpiperidine.

Example :

ComponentQuantityRole
2-Bromobenzonitrile1.0 equiv.Aryl halide
2-Methylpiperidine1.5 equiv.Amine
Pd(OAc)₂0.05 equiv.Catalyst
Xantphos0.1 equiv.Ligand
t-BuONa2.0 equiv.Base
Toluene10 mL/mmolSolvent

Yield : 65–75%.

Conversion of Nitrile to Amidoxime

Hydroxylamine-Mediated Reaction

Method :

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), NaOH or Na₂CO₃.

  • Conditions : Ethanol/water (3:1), reflux (70–80°C) for 6–12 hours.

Example :

ComponentQuantityRole
2-(2-Methylpiperidin-1-yl)benzonitrile1.0 equiv.Substrate
NH₂OH·HCl2.0 equiv.Nucleophile
Na₂CO₃3.0 equiv.Base
Ethanol/water15 mL/mmolSolvent

Yield : 75–90%.
Mechanism : Hydroxylamine attacks the nitrile carbon, forming the amidoxime after tautomerization.

One-Pot Amidoximation

Method :

  • Reagents : NH₂OH·HCl, PPh₃-I₂.

  • Conditions : THF, 60°C for 3 hours.
    Yield : 80–85%.

Comparative Analysis of Methods

StepMethodAdvantagesLimitationsYield Range
Nitrile FormationSNArHigh selectivity, mild conditionsRequires activated aryl halides70–85%
Nitrile FormationBuchwald-Hartwig CouplingBroad substrate scopeExpensive catalysts65–75%
Amidoxime FormationHydroxylamine (EtOH/H₂O)Scalable, high purityLong reaction time75–90%
Amidoxime FormationPPh₃-I₂ MediatedRapid, one-potLimited functional group tolerance80–85%

Optimized Protocol

Step 1: Synthesis of 2-(2-Methylpiperidin-1-yl)benzonitrile

  • Combine 2-chlorobenzonitrile (10.0 g, 72.5 mmol), 2-methylpiperidine (8.7 g, 87.0 mmol), and K₂CO₃ (20.0 g, 145 mmol) in DMF (100 mL).

  • Heat at 100°C for 18 hours.

  • Cool, dilute with water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc 4:1).
    Yield : 78% (9.2 g).

Step 2: Synthesis of N'-Hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide

  • Dissolve 2-(2-methylpiperidin-1-yl)benzonitrile (5.0 g, 22.7 mmol) in ethanol/water (3:1, 50 mL).

  • Add NH₂OH·HCl (3.2 g, 45.4 mmol) and Na₂CO₃ (7.2 g, 68.1 mmol).

  • Reflux at 80°C for 8 hours.

  • Cool, acidify with HCl (1M), filter, and recrystallize from ethanol.
    Yield : 86% (5.1 g).

Critical Considerations

  • Purification : Amidoximes often require recrystallization or chromatography due to polar byproducts.

  • Safety : Hydroxylamine hydrochloride is toxic; use in a fume hood.

  • Scale-Up : Ethanol/water systems are preferred for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Various nucleophiles like amines, thiols; reaction temperature25-70°C.

Major Products Formed

    Oxidation: Formation of corresponding oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide have shown promise in targeting cancer cell lines, suggesting potential applications in cancer therapy .

2. Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems. Notably, it has been shown to modulate NMDA receptor activity, particularly inhibiting NR2B-mediated currents in neuronal cultures. This modulation suggests potential therapeutic applications for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Synthetic Chemistry Applications

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis methods. These methods can be optimized based on starting materials and desired yields. The compound's synthesis can serve as a model for developing other complex organic molecules.

2. Catalytic Applications
The unique structure of this compound allows it to act as a catalyst in various chemical reactions, particularly those involving nitrogen-containing compounds. Its role as a catalyst can enhance reaction efficiency and selectivity, making it valuable in synthetic organic chemistry .

Case Studies and Research Findings

Study Focus Findings
NMDA Receptor ModulationNeuropharmacologySignificant inhibition of NR2B-mediated currents; potential for cognitive impairment treatments.
Anticancer ActivityCancer ResearchInhibition of tumor growth in specific cancer cell lines; suggests therapeutic potential .
Synthesis TechniquesOrganic ChemistryMulti-step synthesis optimization; serves as a model for complex molecule development.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets, such as metalloproteinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The benzenecarboximidamide scaffold is highly tunable, with substituent variations significantly altering chemical and biological properties. Below is a comparative analysis of key analogs:

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide (CID 3303357)
  • Substituent : Trifluoromethyl (-CF₃) at position 2.
  • Molecular Formula : C₈H₇F₃N₂O.
  • Predicted collision cross-section (CCS) values for adducts range from 138.8–148.7 Ų, indicating moderate molecular size and polarity .
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
  • Substituent : Trifluoromethoxy (-OCF₃) at position 2.
  • Molecular Formula : C₈H₇F₃N₂O₂.
  • Key Features :
    • The OCF₃ group combines steric bulk with electron-withdrawing effects, leading to distinct solubility and reactivity compared to CF₃ or piperidinyl substituents.
    • Melting point: 99°C; molecular weight: 220.15 g/mol. Suppliers include Thermo Fisher Scientific and J&K Scientific .
N-hydroxy-4-(methylsulfonyl)benzenecarboximidamide (QK-0923)
  • Substituent : Methylsulfonyl (-SO₂CH₃) at position 3.
  • Purity : 95%.
  • Key Features :
    • The sulfonyl group enhances polarity and hydrogen-bonding capacity, likely improving water solubility relative to hydrophobic substituents like piperidinyl.
    • Used in high-throughput screening due to its stability and compatibility with biochemical assays .
Inhibition of Group I Introns
  • Compound 4-4-4-2-12 (from ): A structurally related peptoid with a phenylguanidine group inhibits C. albicans group I intron splicing (IC₅₀ < 200 µM).
  • Comparison : The target compound’s 2-methylpiperidinyl group may engage in hydrophobic or hydrogen-bonding interactions with RNA, similar to the benzimidazole moiety in Hoechst 33256. However, its bulkier substituent could reduce binding efficiency compared to planar aromatic groups .
Regulatory Status
  • This highlights regulatory scrutiny of benzenecarboximidamide derivatives, emphasizing the need for safety profiling of the target compound .

Structural and Physical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Adduct CCS (Ų)
N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide 2-methylpiperidin-1-yl ~275 (estimated) Not reported Not reported
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide CF₃ 204.15 Not reported 141.5 ([M+H]+)
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide OCF₃ 220.15 99 Not reported
N-hydroxy-4-(methylsulfonyl)benzenecarboximidamide SO₂CH₃ 213.24 Not reported Not reported

Biological Activity

N'-Hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide is a chemical compound of increasing interest in the fields of medicinal chemistry and pharmacology. Characterized by its unique structure, this compound exhibits potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O, with a molar mass of approximately 233.31 g/mol. The compound features a benzenecarboximidamide core coupled with a 2-methylpiperidin-1-yl group and an N-hydroxy functional group, which enhances its reactivity and biological potential.

This compound primarily acts by inhibiting specific enzymes, particularly metalloproteases. The hydroxyl group on the nitrogen atom plays a crucial role in binding to these enzymes, blocking their active sites and preventing the breakdown of proteins essential for various cellular functions. This inhibition can lead to significant therapeutic effects, such as:

  • Suppression of Tumor Growth : By inhibiting metalloproteases involved in tumor progression.
  • Antibacterial Activity : Preventing bacterial proliferation through enzyme inhibition.

Biological Activity

Research indicates that this compound demonstrates a range of biological activities:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit metalloproteases, which are critical in various physiological processes.
  • Therapeutic Potential : The compound shows promise in treating diseases such as cancer and bacterial infections due to its inhibitory effects on specific enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study conducted by Benchchem reported that this compound effectively inhibits metalloproteases, leading to reduced tumor growth in experimental models .
  • Pharmacological Applications : Research highlighted its potential use in drug formulations aimed at treating bacterial infections, indicating significant antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N'-hydroxy-3-(4-methylpiperidin-1-yl)benzenecarboximidamideC14H21N3ODifferent piperidine ring substitution
N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamideC12H17N3O2Hydroxyl group positioned differently
N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamideC12H17N3OMorpholine ring instead of piperidine

This table illustrates how variations in structure can influence the biological activity and reactivity of similar compounds.

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(2-methylpiperidin-1-yl)benzenecarboximidamide with hydroxylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound. Optimization strategies include:

  • Catalyst selection: Use transition metal catalysts (e.g., Cu(I)) to accelerate imine formation.
  • Solvent choice: Polar aprotic solvents like DMF enhance reaction efficiency.
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity.
    Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic techniques?

Methodological Answer: Combine multiple spectroscopic methods for unambiguous confirmation:

  • 1H/13C NMR: Identify protons on the piperidine ring (δ 1.2–2.8 ppm) and the hydroxyimino group (δ 8.5–9.0 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 171.24 [M+H]+.
  • IR Spectroscopy: Detect N–O stretching (950–1100 cm⁻¹) and N–H bending (1600–1650 cm⁻¹).
    Cross-validate data with computational tools (e.g., Gaussian) to resolve ambiguities in tautomeric forms .

Q. What are the critical parameters for ensuring compound stability during storage and handling?

Methodological Answer: Key stability parameters include:

  • Temperature: Store at –20°C in airtight containers to prevent thermal degradation.
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the imine group.
  • Light protection: Amber glassware minimizes photolytic decomposition.
    Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of structural modifications in analogs?

Methodological Answer:

  • Analog synthesis: Introduce substituents (e.g., methyl, methoxy) at the piperidine or benzene ring.
  • Biological assays: Test analogs against target enzymes (e.g., cytochrome P450) using inhibition assays (IC50 determination).
  • Computational modeling: Perform molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity. Prioritize analogs with enhanced binding affinity (ΔG < –8 kcal/mol) .

Q. What computational strategies are effective in predicting interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electron transfer at the active site.
  • Pharmacophore modeling: Use Schrödinger’s Phase to map essential interaction features (H-bond donors, hydrophobic pockets). Validate predictions with SPR binding assays .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data in physicochemical characterization?

Methodological Answer:

  • Cross-validation: Compare DFT-predicted NMR shifts with experimental data (RMSD < 0.5 ppm).
  • Purity assessment: Use HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities affecting spectral results.
  • Tautomer analysis: Variable-temperature NMR (VT-NMR) identifies dominant tautomeric forms in solution .

Q. What experimental approaches are recommended for assessing the compound's pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In vitro ADME: Microsomal stability assays (human liver microsomes) to estimate metabolic half-life (t1/2).
  • Plasma protein binding: Equilibrium dialysis to measure free fraction (% unbound).
  • In vivo studies: Administer orally (10 mg/kg) to rodent models; collect plasma samples for LC-MS/MS analysis of bioavailability (F > 30%) .

Q. How can crystallographic data (e.g., from SHELX refinement) resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray diffraction: Grow single crystals via slow evaporation (solvent: methanol/water).
  • SHELXL refinement: Use anisotropic displacement parameters to model disorder in the piperidine ring.
  • Hirshfeld surface analysis: Visualize intermolecular interactions (e.g., C–H···O) influencing conformation .

Q. What methodologies are suitable for investigating the compound's potential as a precursor in multi-step synthetic pathways?

Methodological Answer:

  • Retrosynthetic analysis: Identify reactive sites (e.g., hydroxyimino group) for functionalization.
  • Protecting groups: Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during cross-coupling reactions.
  • Stepwise monitoring: Employ LC-MS after each synthetic step to track intermediate formation .

Q. How can researchers systematically evaluate the compound's reactivity under varying conditions to identify novel derivatives?

Methodological Answer:

  • Condition screening: Test nucleophilic substitution (e.g., with alkyl halides) at pH 4–10 and 25–100°C.
  • High-throughput robotics: Use Chemspeed platforms to parallelize reactions.
  • Reaction monitoring: In-situ IR or Raman spectroscopy tracks intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.